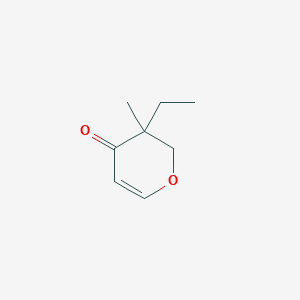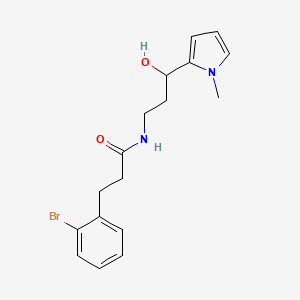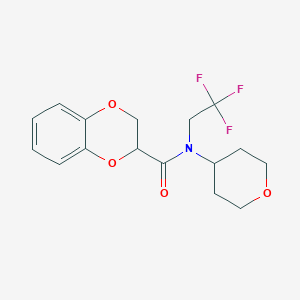![molecular formula C22H16F3N3O2 B2490025 3-Benzyl-1-[[3-(trifluorométhyl)phényl]méthyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902960-76-3](/img/structure/B2490025.png)
3-Benzyl-1-[[3-(trifluorométhyl)phényl]méthyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H16F3N3O2 and its molecular weight is 411.384. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médicaments contenant un groupe trifluorométhyle approuvés par la FDA
Ce composé contient un groupe trifluorométhyle, qui est une caractéristique courante des médicaments approuvés par la FDA . Le phényle trifluorométhylé, le 1,2,4-triazole et la 2-hydrazinylpyrazine sont les trois principaux composants du sélinéxor . Le sélinéxor s’est avéré être hautement cytotoxique dans plusieurs lignées cellulaires de leucémie myéloïde .
Profil d’affinité des récepteurs adenosiniques
Le composé a été étudié pour son profil d’affinité et de sélectivité aux quatre sous-types de récepteurs adenosiniques . Il a été constaté qu’il était inactif au niveau du récepteur hA2B, mais qu’il présentait une affinité au niveau du récepteur hA3 dans la plage nanomolaire .
Agents antiviraux
Le remplacement des nucléobases par des dérivés du triazole est très efficace dans la découverte de médicaments . Cela suggère que ce composé pourrait potentiellement être utilisé comme agent antiviral.
Stabilité métabolique et spécificité cible
Les triazoles sont stables pour la dégradation métabolique et présentent une spécificité cible . Les trois atomes d’azote peuvent agir comme accepteurs ou donneurs de liaisons hydrogène au niveau du site actif des récepteurs biologiques et peuvent moduler leur activité en conséquence .
Agents anticancéreux, anti-inflammatoires, analgésiques, antifongiques, antibactériens
L’intégration du CF3 aux 1,2,4-triazoles joue un rôle important dans le programme de développement de médicaments . Il a été documenté que les analogues à base de mercapto[1,2,4]triazole liés au trifluorométhyle ont un large éventail d’applications, telles que les agents anticancéreux, anti-inflammatoires, analgésiques, antifongiques, antibactériens, inhibiteurs de β-lactamase, antiviraux et antioxydants .
Industrie agrochimique
Le composé peut également être utilisé dans l’industrie agrochimique . Il a été rapporté qu’il peut être utilisé pour préparer un fongicide à utiliser en agriculture ou en foresterie .
Mécanisme D'action
Mode of Action
The trifluoromethyl group in the compound may play a crucial role in these interactions .
Biochemical Pathways
The compound may affect various biochemical pathways due to its complex structure and potential interactions with multiple targets. The exact pathways and their downstream effects are currently unknown and require further investigation .
Pharmacokinetics
The presence of the trifluoromethyl group may influence its bioavailability and pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It is possible that the compound could have a range of effects depending on the specific targets it interacts with .
Propriétés
IUPAC Name |
3-benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2/c23-22(24,25)17-9-4-8-16(12-17)14-27-19-18(10-5-11-26-19)20(29)28(21(27)30)13-15-6-2-1-3-7-15/h1-4,6-9,12,18-19,26H,5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGXWOHTMSULEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)
![N-(2,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2489947.png)
![3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2489949.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)
![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)
amine](/img/structure/B2489955.png)
![1-ethyl-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1H-imidazole hydrochloride](/img/structure/B2489956.png)
![3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)
![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
